2-Cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound classified as a pyrimidine derivative. This compound features a unique structure that incorporates various functional groups, making it of significant interest in medicinal chemistry and drug development. Its molecular formula is with a molecular weight of approximately 359.5 g/mol.
The compound is synthesized through multiple chemical reactions involving readily available precursors. It belongs to the class of pyrimidines, which are heterocyclic compounds characterized by a six-membered ring containing nitrogen atoms. Pyrimidine derivatives are widely studied for their biological activities, including their potential as pharmaceutical agents.
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves several key steps:
These methods can be optimized for large-scale synthesis to ensure high yields and purity.
The molecular structure of 2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine can be represented using various chemical notations:
| Property | Data |
|---|---|
| Molecular Formula | C₁₈H₂₅N₅OS |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | 2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine |
| InChI Key | OZYWRMIQZAXAMI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC |
This structure highlights the complexity and potential reactivity of the compound due to its diverse functional groups.
2-Cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo several types of chemical reactions:
These reactions allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. Detailed studies are necessary to elucidate the precise molecular mechanisms involved in its biological activity.
The physical properties of 2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine include:
Chemical properties include reactivity towards oxidizing agents and susceptibility to hydrolysis under acidic conditions.
2-Cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-y)methyl]piperazin -1 -yl} pyrimidine has several applications in scientific research:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: